molecular formula C20H16N6O3S2 B2359431 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide CAS No. 872596-93-5

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Cat. No. B2359431
CAS RN: 872596-93-5
M. Wt: 452.51
InChI Key: QEGQQETYQNDOED-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide” is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It belongs to a series of compounds that have been evaluated for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves a series of steps. Initially, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 178–180 °C . The compound was characterized using IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S2/c21-16-15(24-17(28)11-6-2-1-3-7-11)18(29)26-19(25-16)30-10-14(27)23-20-22-12-8-4-5-9-13(12)31-20/h1-9H,10H2,(H,24,28)(H,22,23,27)(H3,21,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGQQETYQNDOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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